Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-
Description
Introduction to Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-
Urea derivatives represent a critical class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The subject compound, Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-, exemplifies a structurally complex urea derivative featuring aromatic and fluorinated substituents. Its unique molecular architecture combines a urea backbone with a 4-hydroxy-2-methylphenyl group and a 3-(trifluoromethyl)phenyl moiety, creating distinct electronic and steric properties.
Chemical Identification and Nomenclature
IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea . The structural representation consists of:
- A central urea group ($$ \text{NH}2\text{CONH}2 $$) modified by two aromatic substituents.
- A 4-hydroxy-2-methylphenyl group attached to one nitrogen atom, characterized by a hydroxyl (-OH) group at the para position and a methyl (-CH$$_3$$) group at the ortho position relative to the urea linkage.
- A 3-(trifluoromethyl)phenyl group attached to the adjacent nitrogen atom, featuring a trifluoromethyl (-CF$$_3$$) group at the meta position.
The structural formula can be represented as:
$$ \text{C}6\text{H}3(\text{CF}3)(\text{NHCONH})(\text{C}6\text{H}3(\text{OH})(\text{CH}3)) $$
CAS Registry Number and Molecular Formula
The compound is assigned the CAS Registry Number 625118-43-6 , a unique identifier for chemical substances. Its molecular formula is C$${15}$$H$${13}$$F$${3}$$N$${2}$$O$$_{2}$$ , corresponding to a molecular weight of 324.28 g/mol .
| Property | Value |
|---|---|
| CAS Registry Number | 625118-43-6 |
| Molecular Formula | C$${15}$$H$${13}$$F$${3}$$N$${2}$$O$$_{2}$$ |
| Molecular Weight | 324.28 g/mol |
Systematic Classification in Chemical Databases
This compound is systematically categorized in major chemical databases under the following classifications:
- Organic Compounds → Ureas → Aryl Ureas
- Fluorinated Compounds → Trifluoromethyl-Substituted Aromatics
- Hydroxyaryl Compounds → Methyl-Substituted Phenols
In PubChem and ChemSpider, it is indexed using structural descriptors such as:
- Substituents : Hydroxy, methyl, trifluoromethyl, phenyl
- Functional Groups : Urea (-NHCONH-), hydroxyl (-OH)
Properties
CAS No. |
625118-43-6 |
|---|---|
Molecular Formula |
C15H13F3N2O2 |
Molecular Weight |
310.27 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H13F3N2O2/c1-9-7-12(21)5-6-13(9)20-14(22)19-11-4-2-3-10(8-11)15(16,17)18/h2-8,21H,1H3,(H2,19,20,22) |
InChI Key |
HDNTXGPZSHXXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]- (CAS number 625118-43-6) is a synthetic organic compound notable for its unique structural features, including a hydroxy group and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities and reactivity profile. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 310.27 g/mol
- Structure : The compound features a urea moiety, which is known for participating in nucleophilic substitution reactions, and the trifluoromethyl group, which can enhance electronic properties.
The biological activity of Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]- is primarily influenced by its functional groups:
- Hydroxy Group : This group can engage in hydrogen bonding, potentially affecting solubility and interactions with biological targets.
- Trifluoromethyl Group : Known to enhance lipophilicity and metabolic stability, this group may improve the compound's bioavailability and efficacy against certain biological targets.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit various biological activities. For instance:
- Cholinesterase Inhibition : Similar derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases. The IC values for related compounds provide insights into their potency as inhibitors.
Case Studies
- Neuroprotective Potential : A study explored the neuroprotective effects of similar urea derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could mitigate cell death by modulating oxidative stress pathways.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of urea derivatives against various bacterial strains, demonstrating significant inhibition zones indicating potential therapeutic applications.
Synthesis
The synthesis of Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions:
- Formation of the Urea Moiety : Reaction of isocyanates with amines.
- Introduction of Functional Groups : Subsequent steps involve introducing the hydroxy and trifluoromethyl groups through electrophilic aromatic substitution or similar methods.
Applications
Given its structural uniqueness and biological activity, Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]- has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting neurodegenerative diseases.
- Material Science : Due to its chemical reactivity, it may also find applications in creating novel materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Diaryluureas
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
- Substituents : 4-chloro-3-TFMPh and phenyl.
- Activity : Inhibits NSCLC cell growth via cell cycle arrest. The chloro group enhances electron withdrawal but reduces solubility compared to hydroxyl .
CTP-(4-OH)-PU (N-[4-chloro-3-TFMPh]-N′-(4-hydroxyphenyl)urea)
- Substituents : 4-chloro-3-TFMPh and 4-hydroxyphenyl.
- Activity : Similar anticancer effects to CTPPU but with enhanced solubility due to the 4-hydroxyphenyl group .
- Key Difference : The target compound’s 2-methyl group introduces steric hindrance, which may alter binding affinity or selectivity compared to CTP-(4-OH)-PU.
EP 1 636 585 B1 Derivatives (e.g., N-(4-chloro-3-TFMPh)-N′-(4-pyridyloxyphenyl)urea)
Agrochemical Diaryluureas
Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)
- Substituents : Dimethyl and 3-TFMPh.
- Application: Herbicide. The dimethyl groups reduce hydrogen-bonding capacity, favoring non-polar interactions in plant systems .
- Key Difference : The target compound’s hydroxyl group increases polarity, making it less suitable for agrochemical use but more viable for pharmaceutical applications.
Anti-inflammatory and Bioactive Ureas
Compound 2 from Lycium barbarum (N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)
Structural and Functional Analysis Table
Research Findings and Trends
- Electron-Withdrawing Groups : The 3-TFMPh group is a common motif in anticancer and agrochemical compounds due to its metabolic stability and electronic effects .
- Hydroxy vs. Chloro Substitutents : Hydroxyl groups improve solubility and target engagement (e.g., CTP-(4-OH)-PU vs. CTPPU), while chloro groups enhance lipophilicity and membrane permeability .
- Steric Effects : The 2-methyl group in the target compound may reduce off-target interactions compared to smaller substituents, as seen in deuterated derivatives ().
Preparation Methods
Direct Coupling Reaction
One of the primary methods for synthesizing urea derivatives involves the direct reaction between an amine and an isocyanate. The reaction can be summarized as follows:
- Reactants : The starting materials include 4-hydroxy-2-methylaniline and 3-(trifluoromethyl)phenyl isocyanate.
- Reaction Conditions : The reaction typically occurs in a solvent such as dichloromethane or toluene at elevated temperatures (around 60-80°C) to facilitate the reaction.
- Mechanism : The nucleophilic amine attacks the electrophilic carbon atom of the isocyanate, leading to the formation of the urea bond.
$$
\text{4-hydroxy-2-methylaniline} + \text{3-(trifluoromethyl)phenyl isocyanate} \rightarrow \text{Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-}
$$
One-Pot Synthesis
Another efficient method involves a one-pot synthesis where multiple steps are combined into a single reaction vessel:
- Starting Materials : This method may utilize 4-hydroxy-2-methylphenol and trifluoroacetic anhydride to introduce the trifluoromethyl group.
- Procedure : The phenolic compound is first reacted with trifluoroacetic anhydride to form an intermediate, which is then treated with a suitable amine.
- Advantages : This method reduces the number of purification steps required and increases overall yield.
Alternative Synthetic Routes
Several alternative synthetic routes have been explored in literature:
Carbamate Route : Reaction of phenolic compounds with phosgene or its derivatives can lead to carbamate intermediates that can be hydrolyzed to yield urea derivatives.
Use of Protecting Groups : In complex syntheses where functional group compatibility is an issue, protecting groups may be employed to temporarily mask reactive sites during synthesis.
Research Findings
Recent studies have highlighted various aspects of the preparation and characterization of urea derivatives:
Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized compounds.
Biological Activity : Some derivatives have shown promising results in biological assays, indicating potential applications in drug development.
Data Table: Summary of Synthesis Methods
| Method | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Coupling | 4-Hydroxy-2-methylaniline + 3-(trifluoromethyl)phenyl isocyanate | 60-80°C, dichloromethane | Varies | Simple method; good yields reported |
| One-Pot Synthesis | 4-Hydroxy-2-methylphenol + trifluoroacetic anhydride + amine | Room temperature | High | Reduces purification steps |
| Carbamate Route | Phenolic compound + phosgene | Varies | Moderate | More complex; requires careful handling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
